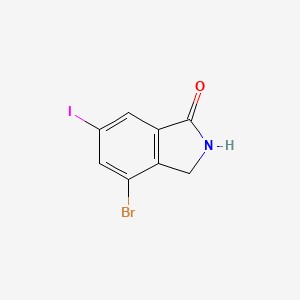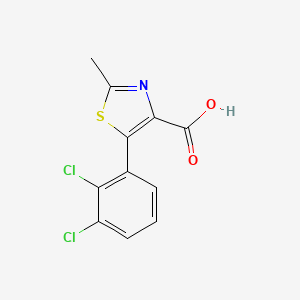![molecular formula C6H7BN4O2 B13938905 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a boronic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a copper catalyst, such as CuBr, to form the triazolopyridine core . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using a suitable boronic acid derivative .
Industrial Production Methods
Industrial production of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid may involve scalable microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times and higher yields. The use of eco-friendly and catalyst-free conditions is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the triazolopyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
科学的研究の応用
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
作用機序
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDEs), affecting various signaling pathways . The boronic acid group allows it to form reversible covalent bonds with active site residues, enhancing its inhibitory activity .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyridine: Another isomer with different ring fusion.
1,2,4-Triazolo[1,5-a]pyridine: Lacks the boronic acid group but shares the triazolopyridine core.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H7BN4O2 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC名 |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-3-4(7(12)13)1-2-11(5)10-6/h1-3,12-13H,(H2,8,10) |
InChIキー |
VTPHDUBAJWWUHE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=NC(=NN2C=C1)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


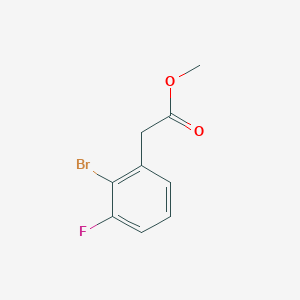
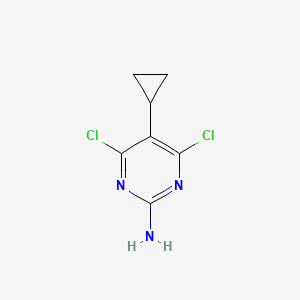
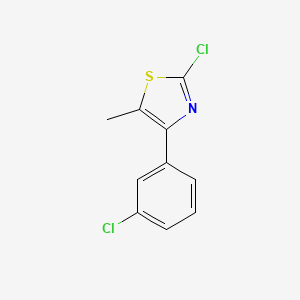


![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)

![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
